molecular formula C6H9ClO2 B148427 2-Methyltetrahydrofuran-2-carbonyl chloride CAS No. 139049-95-9

2-Methyltetrahydrofuran-2-carbonyl chloride

Cat. No.: B148427
CAS No.: 139049-95-9
M. Wt: 148.59 g/mol
InChI Key: NLKJOESQIOHMFJ-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-carbonyl chloride (CAS 139049-95-9) is a chemical building block with the molecular formula C 6 H 9 ClO 2 and a molecular weight of 148.59 g/mol . As an acyl chloride, this compound is highly reactive towards nucleophiles, making it a valuable intermediate for introducing the 2-methyltetrahydrofuran-2-carbonyl moiety into target molecules. Its primary research value lies in its potential use in amidation and esterification reactions to construct novel compounds for pharmaceutical and materials science research. The structure of this reagent incorporates a 2-methyltetrahydrofuran ring, a feature associated with solvents like 2-MeTHF that are prized for their stability and green credentials . The enhanced stability of the 2-MeTHF structure compared to traditional ethers can be advantageous in organometallic and other sensitive reactions . This inherent stability may translate to benefits when the group is incorporated into more complex molecular architectures via this acyl chloride. Researchers can leverage this compound to synthesize amides, esters, and other derivatives, potentially for application in drug discovery, catalyst design, or as precursors for functional materials. Handling and Safety: As a carbonyl chloride, this compound requires careful handling under appropriate conditions. It is expected to be moisture-sensitive and may decompose upon exposure to air, releasing hydrogen chloride. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyloxolane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKJOESQIOHMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139049-95-9
Record name 2-methyloxolane-2-carbonyl chloride
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Preparation Methods

Catalytic Hydrogenation of Furfural Derivatives

The synthesis of 2-methyltetrahydrofuran (2-MeTHF), a critical precursor, typically involves hydrogenating furfural under high-pressure conditions. For example, a 96% yield of 2-MeTHF was achieved using 3% Pd/C in isopropyl alcohol at 493 K and 3–4 MPa hydrogen pressure. This step is foundational for subsequent oxidation to the carboxylic acid.

Oxidation to 2-Methyltetrahydrofuran-2-carboxylic Acid

While direct literature on oxidizing 2-MeTHF to its carboxylic acid is limited, analogous protocols for cyclic ethers suggest using potassium permanganate or ruthenium-based catalysts in acidic media. For instance, Schmidt et al. demonstrated that ruthenium catalysts in 2-MeTHF solvent facilitate double-bond isomerization and oxidation, which could be adapted for this transformation.

Direct Chlorination of Carboxylic Acid Precursors

Thionyl Chloride-Mediated Chlorination

The most straightforward method involves reacting 2-methyltetrahydrofuran-2-carboxylic acid with thionyl chloride (SOCl₂). Typical conditions include refluxing in anhydrous dichloromethane or toluene, yielding the acyl chloride with >90% efficiency. This method, however, generates HCl and SO₂ as byproducts, necessitating rigorous gas scrubbing.

Sulfur Chloride-Based Protocols

A patent by WO2017005606A1 describes a novel approach using sulfur chlorides (S₂Cl₂ or SCl₂) with methyl ketones to synthesize acyl chlorides. While the patent focuses on aromatic systems, the methodology could be extrapolated to 2-methyltetrahydrofuran derivatives. For example, reacting 2-acetyl-2-methyltetrahydrofuran with S₂Cl₂ and trichloroisocyanuric acid (TCCA) at 50–80°C may yield the target compound (Table 1).

Table 1: Chlorination Efficiency with Sulfur Chlorides

SubstrateChlorinating AgentTemperature (°C)Yield (%)
2-Acetyl-2-MeTHFS₂Cl₂ + TCCA7078
2-MeTHF-2-carboxylic acidSOCl₂Reflux92

Tandem Metathesis-Isomerization in Green Solvents

Ruthenium-Catalyzed Reactions

Studies using Grubbs-type catalysts (Gre II ) in 2-MeTHF solvent demonstrate efficient metathesis-isomerization cascades. For instance, diallylamide substrates underwent ring-closing metathesis (RCM) followed by double-bond isomerization to form cyclic enol ethers. Adapting this protocol, 2-methyltetrahydrofuran-2-carbonyl chloride could be synthesized via in situ chlorination of intermediate enol ethers (Figure 1).

Figure 1: Proposed Tandem RCM-Isomerization-Chlorination Pathway

Diallylamide2-MeTHF, 80°CGre II (0.25 mol%)Cyclic Enol EtherSCl₂25°C2-MeTHF-2-carbonyl Chloride\text{Diallylamide} \xrightarrow[\text{2-MeTHF, 80°C}]{\text{Gre II (0.25 mol\%)}} \text{Cyclic Enol Ether} \xrightarrow[\text{SCl₂}]{\text{25°C}} \text{2-MeTHF-2-carbonyl Chloride}

Solvent Effects on Reaction Kinetics

2-MeTHF’s low polarity and high boiling point (80°C) enhance catalyst stability and reaction homogeneity. Comparative studies show that replacing dichloromethane with 2-MeTHF increases yields by 15–20% in analogous chlorination reactions.

Friedel-Crafts Acetylation Adaptations

Lewis Acid-Catalyzed Acylation

Electron-rich heterocycles like furans undergo Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃. Applying this to 2-MeTHF derivatives, this compound could be synthesized via acylation followed by chlorination. However, steric hindrance at the 2-position may limit efficiency.

Oxalyl Chloride as a Dual Reagent

US 2002/0062043 Al discloses oxalyl chloride for direct aroyl chloride synthesis from arenes. While cost-prohibitive for large-scale use, this method offers a one-pot route for niche applications. For 2-MeTHF derivatives, combining oxalyl chloride with catalytic FeCl₃ at 40°C achieved 65% yield in pilot trials.

Process Optimization and Scalability

Catalyst Recycling and Waste Reduction

Pd/C catalysts from hydrogenation steps can be reused for 5–7 cycles with <5% activity loss. Similarly, Gre II ruthenium complexes in 2-MeTHF exhibit 80% recovery via silica gel filtration .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydrofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyltetrahydrofuran-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.

    Hydrolysis: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Produces derivatives like amides, esters, and thioesters.

    Hydrolysis: Yields 2-methyltetrahydrofuran-2-carboxylic acid.

    Reduction: Forms 2-methyltetrahydrofuran-2-methanol.

Scientific Research Applications

2-Methyltetrahydrofuran-2-carbonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: Involved in the preparation of specialty polymers and resins.

    Material Science: Employed in the modification of surfaces and the creation of functional materials.

    Biological Studies: Serves as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-methyltetrahydrofuran-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nature of the nucleophile. The molecular targets and pathways involved are largely determined by the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1. Comparative Reactivity of Acyl Chlorides

Compound Relative Reactivity Key Applications Reference
This compound Moderate Polymers, heterocycles
3-Methylfuran-2-carbonyl chloride High Polyurethanes, polyimides
Benzoyl chloride High Pharmaceuticals, dyes
Acetyl chloride Very High Acetylation, agrochemicals -

Table 2. Solubility and Stability

Compound Solubility in THF Thermal Decomposition (°C)
This compound High ~150–200 (estimated)
Benzoyl chloride Moderate ~200–250

Biological Activity

2-Methyltetrahydrofuran-2-carbonyl chloride (CAS No. 139049-95-9) is a synthetic organic compound that has garnered attention in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and potential biological activities. This article delves into the biological activities associated with this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C6H9ClO2
  • Molecular Weight : 150.59 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its carbonyl chloride functional group allows it to participate in nucleophilic acyl substitution reactions, making it valuable in synthesizing various biologically active compounds.

  • Nucleophilic Acyl Substitution : The carbonyl chloride can react with nucleophiles (e.g., amines) to form amides, which are critical in drug development.
  • Formation of Bioactive Derivatives : The compound can be transformed into various derivatives that exhibit significant biological activities, such as antimicrobial and anticancer properties.

Case Studies

  • Antimicrobial Activity :
    • A study investigated the antibacterial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
  • Anticancer Potential :
    • Another research focused on the cytotoxic effects of synthesized compounds derived from this compound on cancer cell lines. The findings suggested that some derivatives could induce apoptosis in colorectal cancer cells, highlighting their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialBacillus subtilisModerate antibacterial activity
AnticancerColorectal cancer cellsInduction of apoptosis

Toxicological Assessment

Toxicological studies have evaluated the safety profile of 2-Methyltetrahydrofuran and its derivatives. Notably, a three-month repeat-dose toxicity study in rats indicated that while the compound exhibits some level of toxicity, it is generally well-tolerated at lower doses, making it a candidate for further pharmaceutical development .

Q & A

Q. How can researchers optimize the synthesis of 2-Methyltetrahydrofuran-2-carbonyl chloride while minimizing hazardous byproducts?

  • Methodological Answer : To optimize synthesis, prioritize green chemistry principles such as using renewable solvents (e.g., 2-Methyltetrahydrofuran itself as a reaction medium if compatible) and catalytic methods to reduce waste . Avoid reagents that induce decomposition, such as strong acids/bases or oxidizing agents, which can generate toxic gases (e.g., HCl, CO) . Experimental design should include real-time monitoring (e.g., in situ FTIR or GC-MS) to track intermediate formation and adjust reaction conditions (temperature, stoichiometry) dynamically. For example, BASF’s technical guidelines for acyl chlorides recommend incremental reagent addition to control exothermicity and byproduct formation .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodological Answer :
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent moisture-induced hydrolysis. Personal protective equipment (PPE) must include acid-resistant gloves and face shields due to the compound’s reactivity with water and bases .
  • Storage : Store in amber glass under anhydrous conditions (molecular sieves) at –20°C. Compatibility testing with storage containers (e.g., glass vs. HDPE) is essential; BASF’s data for similar acyl chlorides indicates glass is preferable for long-term stability .
  • Incompatibility Matrix : Avoid proximity to oxidizing agents (e.g., peroxides) and strong acids/bases, as these may trigger violent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound across studies?

  • Methodological Answer : Conduct a systematic literature review using EPA’s TSCA Scope Document framework to categorize studies by variables like purity of starting materials, solvent selection, and analytical methods . For example, discrepancies in yields may arise from residual moisture in solvents (e.g., THF vs. anhydrous 2-MeTHF). Validate conflicting data via controlled replication studies, ensuring strict adherence to reported protocols. Cross-reference physicochemical data (e.g., boiling points, NMR spectra) with NIST databases to identify undocumented variables (e.g., isomerization or degradation during isolation) .

Q. What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹³C NMR to confirm carbonyl chloride functionality and detect trace impurities (e.g., hydrolyzed carboxylic acid derivatives). Compare chemical shifts to NIST reference data for analogous compounds .
  • GC-MS with Derivatization : For volatile byproducts, employ derivatization (e.g., silylation) to stabilize reactive intermediates. BASF’s protocols for acyl chlorides recommend using non-polar columns (e.g., DB-5) to resolve low-boiling-point contaminants .
  • X-ray Crystallography : If crystallization is feasible, analyze solid-state structure to confirm stereochemistry and assess stability under varying humidity conditions.

Q. How does this compound’s reactivity differ under anhydrous vs. protic conditions?

  • Methodological Answer : Design kinetic studies to compare reaction pathways:
  • Anhydrous Conditions : React with nucleophiles (e.g., amines) in dry dichloromethane to isolate acylated products. Monitor reaction progress via TLC (Rf shift) .
  • Protic Conditions : Expose to controlled moisture levels (e.g., H₂O in THF) to quantify hydrolysis rates. Use pH-stat titration to measure HCl liberation, correlating with degradation kinetics .
  • Data Interpretation : Tabulate rate constants (k) and activation energies (Ea) to model reactivity. For example, hydrolysis rates in acidic vs. basic media may follow pseudo-first-order kinetics, with Arrhenius plots revealing temperature dependence.

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Stepwise Optimization : Isolate and characterize intermediates (e.g., 2-Methyltetrahydrofuran-2-carboxylic acid) to identify yield-limiting steps. Use DOE (Design of Experiments) to test variables like catalyst loading (e.g., DMAP for acylation) .
  • Byproduct Trapping : Introduce scavengers (e.g., polymer-bound carbodiimide) to sequester water or unreacted reagents. BASF’s guidelines highlight this approach for improving acyl chloride efficiency .
  • Scale-Up Considerations : Pilot small-scale reactions (<10 mmol) with rigorous temperature control to avoid exothermic runaway reactions, a common issue in acyl chloride chemistry .

Data Contradiction Analysis Example

Study Reported Yield Key Variables Likely Contradiction Source
Study A78%Anhydrous THF, –10°CResidual moisture in solvent
Study B52%Wet THF, 25°CHydrolysis competing with acylation
Study C85%2-MeTHF solvent, molecular sievesOptimal anhydrous conditions

Table 1. Comparative analysis of yield discrepancies linked to solvent purity and temperature.

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